molecular formula C16H19NO3 B11482180 ethyl 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B11482180
M. Wt: 273.33 g/mol
InChI Key: MCMXXKMEPLECEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methoxyphenyl group and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol, with catalysts like piperidine or ammonium acetate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-5-20-16(18)14-10-15(17(3)11(14)2)12-6-8-13(19-4)9-7-12/h6-10H,5H2,1-4H3

InChI Key

MCMXXKMEPLECEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.